

Application Notes and Protocols for ATP Disodium Salt Hydrate in Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ATP (disodium salt hydrate)

Cat. No.: B10831682

Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the effective use of Adenosine 5'-triphosphate (ATP) disodium salt hydrate in various kinase assay formats. The information is intended to assist researchers in obtaining accurate and reproducible results in kinase activity screening and inhibitor profiling.

Introduction to Kinase Assays and the Role of ATP

Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from a high-energy donor molecule, typically ATP, to a specific substrate molecule. This process, known as phosphorylation, is a fundamental mechanism for regulating a majority of cellular processes. The dysregulation of kinase activity is implicated in numerous diseases, making kinases a major target for drug discovery.

Kinase assays are essential tools for measuring the enzymatic activity of kinases and for screening potential inhibitors. ATP disodium salt hydrate is a crucial reagent in these assays, serving as the phosphate donor. The concentration and purity of the ATP solution can significantly impact the outcome of the assay.

Properties and Handling of ATP Disodium Salt Hydrate



ATP disodium salt hydrate is a stable, crystalline powder that is readily soluble in water.[1] It is the preferred form of ATP for most biochemical assays due to its purity and stability.

Key Properties:

- Solubility: Soluble in water (up to 50 mg/mL), yielding a clear, colorless, and mildly acidic solution (pH ~3.5).[1][2]
- Storage of Powder: The solid form should be stored at -20°C with desiccation.[1][2] It is stable for at least two years with minimal decomposition.[1][2]
- Storage of Solutions: Aqueous solutions of ATP are stable for extended periods when stored frozen.[3] For short-term use, solutions can be kept at 4°C.[4] It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[4]

Preparation of ATP Stock Solutions

Accurate preparation of the ATP stock solution is critical for reproducible kinase assays.

Protocol for 100 mM ATP Stock Solution:

- Weighing: Accurately weigh the required amount of ATP disodium salt hydrate powder.
- Dissolving: Dissolve the powder in high-purity, nuclease-free water to the desired final volume.
- pH Adjustment: The initial solution will be acidic.[2] Adjust the pH to 7.0-7.5 using a sodium hydroxide (NaOH) solution. This is crucial as ATP is most stable in this pH range.[5]
- Concentration Determination: The concentration of the ATP stock solution should be verified spectrophotometrically by measuring the absorbance at 259 nm. The molar extinction coefficient (ε) for ATP at pH 7.0 is 15,400 M⁻¹cm⁻¹.[1][2]
- Aliquoting and Storage: Aliquot the ATP stock solution into smaller, single-use volumes and store at -20°C or -80°C.

The Critical Role of ATP Concentration in Kinase Assays



The concentration of ATP used in a kinase assay is a critical parameter that can significantly influence the interpretation of inhibitor data, particularly for ATP-competitive inhibitors.[6]

- Assays at ATP Km: Performing assays at the Michaelis constant (Km) for ATP allows for a
 more direct measurement of an inhibitor's binding affinity (Ki).[6][7] This is a common
 practice in biochemical assays for ranking the potency of inhibitors against different kinases.
 [8]
- Assays at Physiological ATP Concentrations: Cellular ATP concentrations are in the
 millimolar (mM) range, which is often significantly higher than the Km of most kinases.[7][9]
 Using physiological ATP concentrations (e.g., 1-10 mM) can provide a more accurate
 prediction of an inhibitor's efficacy in a cellular context.[6][10]

The relationship between IC₅₀, K₁, and ATP concentration for an ATP-competitive inhibitor is described by the Cheng-Prusoff equation:

$$IC_{50} = K_i (1 + [ATP] / Km)[6]$$

This equation highlights that the IC_{50} value of an ATP-competitive inhibitor will increase as the ATP concentration increases.[6]

Generic Kinase Assay Protocol

This protocol provides a general framework for a biochemical kinase assay. The specific concentrations of the kinase, substrate, and ATP, as well as the incubation time, should be optimized for each specific kinase-substrate pair.

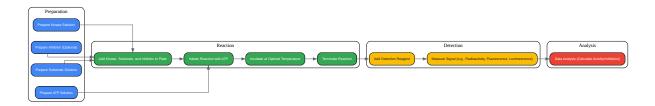
Materials:

- Kinase of interest
- Substrate (peptide or protein)
- ATP disodium salt hydrate
- Kinase reaction buffer (see Table 2 for a typical formulation)
- Detection reagent (e.g., for radiometric, fluorescence, or luminescence-based assays)



Microplate (e.g., 96-well or 384-well)

Experimental Workflow:



Click to download full resolution via product page

Figure 1: A generalized workflow for a biochemical kinase assay.

Protocol Steps:

- Reaction Setup: In a microplate, add the kinase, substrate, and test compound (inhibitor) in the kinase reaction buffer. The final volume will depend on the plate format.
- Initiation: Initiate the kinase reaction by adding the ATP solution. The final ATP concentration will vary depending on the experimental goal (e.g., Km or physiological concentration).
- Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (typically 30°C) for a predetermined amount of time.



- Termination: Stop the reaction. The method of termination depends on the assay format (e.g., adding a stop solution, heat inactivation).[11]
- Detection: Add the appropriate detection reagent to quantify the kinase activity. This could involve measuring the incorporation of radioactive ³²P from [γ-³²P]ATP into the substrate, or detecting the amount of ADP produced using a coupled enzyme assay.[12][13]
- Data Analysis: Analyze the data to determine the kinase activity or the inhibitory effect of the test compounds.

Data Presentation

Quantitative data from kinase assays should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Typical ATP Concentrations in Kinase Assays

Assay Type	Typical ATP Concentration Range	Purpose
Biochemical Assays (Inhibitor Profiling)	Km of the kinase	Determine inhibitor potency (K _i)
Cell-Based Assays	1 - 10 mM	Mimic physiological conditions
Radiometric Assays	10 - 100 μM (with [y- ³² P]ATP)	Detect phosphate incorporation
Fluorescence/Luminescence Assays	1 - 100 μΜ	Optimize signal-to-background ratio

Table 2: Example of a 1X Kinase Reaction Buffer



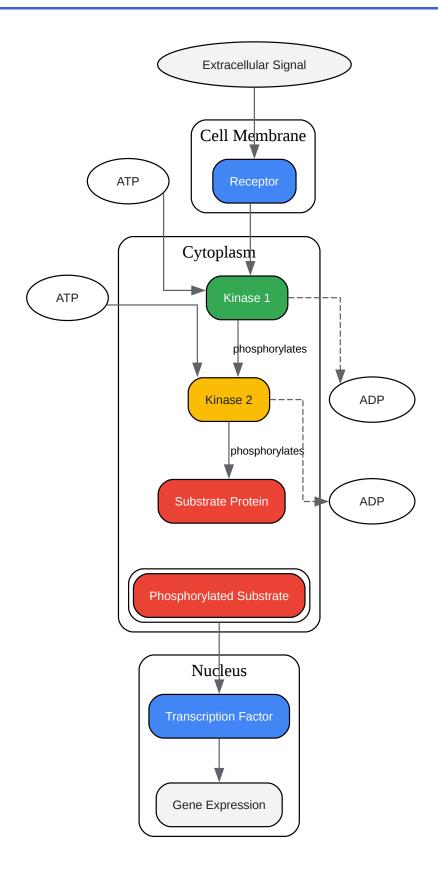
Component	Final Concentration	Purpose
Tris-HCI (pH 7.5)	25 mM	Buffering agent
β-glycerophosphate	5 mM	Phosphatase inhibitor
Dithiothreitol (DTT)	2 mM	Reducing agent
Na ₃ VO ₄	0.1 mM	Phosphatase inhibitor
MgCl ₂	10 mM	Essential cofactor for ATP binding

Note: The optimal buffer composition can vary between different kinases.[14]

Signaling Pathway Visualization

Understanding the context of a kinase within a signaling pathway is crucial for interpreting experimental results.





Click to download full resolution via product page

Figure 2: A simplified generic kinase signaling cascade.



This diagram illustrates a typical signal transduction pathway involving a cascade of kinases, where the phosphorylation of downstream substrates ultimately leads to a cellular response, such as altered gene expression. Each phosphorylation step requires ATP as the phosphate donor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Adenosine triphosphate Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. kinaselogistics.com [kinaselogistics.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. shop.carnabio.com [shop.carnabio.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. In vitro kinase assay [protocols.io]
- 12. Assaying Protein Kinase Activity with Radiolabeled ATP PMC [pmc.ncbi.nlm.nih.gov]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. Kinase Buffer (10X) | Cell Signaling Technology [cellsignal.com]
- To cite this document: BenchChem. [Application Notes and Protocols for ATP Disodium Salt Hydrate in Kinase Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10831682#how-to-use-atp-disodium-salt-hydrate-in-kinase-assays]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com